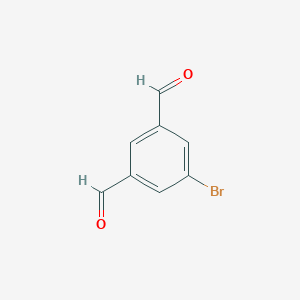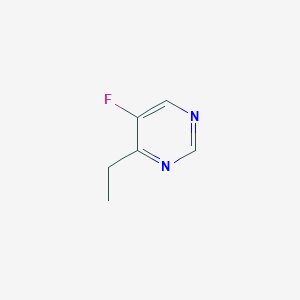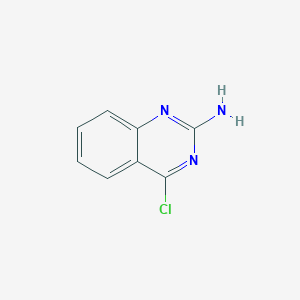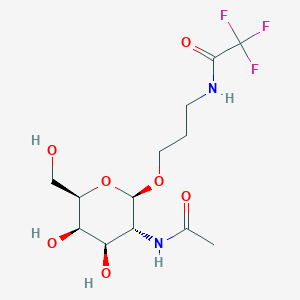
Androstenediol 3-acetato
Descripción general
Descripción
Androstenediol-3-acetato, también conocido como androst-5-eno-3β,17β-diol 3β-acetato, es un esteroide anabólico-androgénico sintético y un éster de andrógeno. Específicamente, es el éster acetato C3β del 5-androstenediol (androst-5-eno-3β,17β-diol). Este compuesto no se ha comercializado para uso clínico .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar la esterificación de esteroides y la reactividad de los ésteres de esteroides.
Biología: Se utiliza en la investigación para comprender las vías metabólicas de las hormonas esteroides y sus derivados.
Mecanismo De Acción
El mecanismo de acción del androstenediol-3-acetato implica su conversión a 5-androstenediol, que luego ejerce sus efectos uniéndose a los receptores de andrógenos. Esta unión activa el receptor de andrógenos, lo que lleva a la transcripción de genes sensibles a los andrógenos. Los objetivos moleculares incluyen varias enzimas y proteínas involucradas en la regulación del crecimiento, el metabolismo y las funciones reproductivas .
Compuestos similares:
Androstenediol: El androstenediol en sí es un precursor del androstenediol-3-acetato y comparte propiedades anabólicas-androgénicas similares.
Androstenediona: Este compuesto está estrechamente relacionado y sirve como un precursor en la biosíntesis de testosterona y estrógeno.
Dehidroepiandrosterona (DHEA): La DHEA es otro esteroide relacionado que sirve como un precursor del androstenediol y otros andrógenos.
Singularidad: El androstenediol-3-acetato es único en su esterificación específica en la posición C3, lo que puede influir en su estabilidad metabólica y biodisponibilidad en comparación con sus contrapartes no esterificadas .
Direcciones Futuras
The recent excitement on local extra-glandular steroidogenesis in regulating inflammation and immunity is revitalizing the topic with a new perspective . Therefore, the role of steroidogenesis in regulating inflammation and immunity, unresolved questions, and how this area can bring another golden age of steroid hormone research with the development of new tools and technologies and advancement of the scientific methods are being reviewed .
Análisis Bioquímico
Biochemical Properties
Androstenediol 3-acetate is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and it is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . This conversion is an essential step in the formation of all classes of active steroid hormones .
Cellular Effects
Its parent compound, Androstenediol, is known to have effects on various types of cells and cellular processes . It is a weak androgen and estrogen steroid hormone and plays a role in the biosynthesis of testosterone from DHEA .
Molecular Mechanism
It is known that it is converted to testosterone through a series of biochemical reactions involving the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group .
Metabolic Pathways
Androstenediol 3-acetate is involved in the metabolic pathway that converts DHEA to testosterone . This involves the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de androstenediol-3-acetato generalmente implica la esterificación del 5-androstenediol. El proceso comienza con la preparación de 5-androstenediol, que luego se hace reaccionar con anhídrido acético en presencia de una base como la piridina. Las condiciones de reacción generalmente implican mantener la mezcla de reacción a una temperatura de alrededor de 0-5°C para asegurar la formación selectiva del éster acetato .
Métodos de producción industrial: Los métodos de producción industrial para el androstenediol-3-acetato no están bien documentados, ya que el compuesto no se ha comercializado. Los principios generales de la esterificación de esteroides se aplicarían, involucrando síntesis a gran escala con un control estricto sobre las condiciones de reacción para asegurar un alto rendimiento y pureza.
Tipos de reacciones:
Oxidación: El androstenediol-3-acetato puede sufrir reacciones de oxidación, donde el grupo hidroxilo en la posición C17 puede oxidarse para formar una cetona.
Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en la posición C3, para formar el alcohol correspondiente.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo acetato, donde el acetato puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen trióxido de cromo (CrO3) y clorocromato de piridinio (PCC).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: El producto principal es androstenediona-3-acetato.
Reducción: El producto principal es androstanediol-3-acetato.
Sustitución: Los productos varían dependiendo del nucleófilo utilizado, dando como resultado derivados con diferentes grupos funcionales en la posición C3.
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMNEGOKQMOFM-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043156 | |
| Record name | Androstenediol 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-43-6 | |
| Record name | 3β-Acetoxyandrost-5-en-17β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstenediol 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenediol 3-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androstenediol 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-5-ene-3β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTENEDIOL 3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4E4G12S6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)


![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)







